molecular formula C10H15NO3 B159846 Nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester CAS No. 10230-57-6

Nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester

Cat. No. B159846
CAS RN: 10230-57-6
M. Wt: 197.23 g/mol
InChI Key: ZXXBOEPDZSFYAJ-UHFFFAOYSA-N
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Description

Nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester, commonly known as ethyl nicotinate, is an organic compound that belongs to the class of esters. Ethyl nicotinate is an important compound in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and physiology.

Mechanism Of Action

The mechanism of action of ethyl nicotinate is not fully understood, but it is believed to act by stimulating the release of prostaglandins and other inflammatory mediators. Ethyl nicotinate is also believed to act by increasing blood flow to the affected area, which helps to reduce inflammation and pain.

Biochemical And Physiological Effects

Ethyl nicotinate has been shown to have several biochemical and physiological effects. It has been shown to increase the release of histamine, which is an important mediator of inflammation. Ethyl nicotinate has also been shown to increase the production of nitric oxide, which is a potent vasodilator. Additionally, ethyl nicotinate has been shown to increase the production of cyclic AMP, which is an important signaling molecule in the body.

Advantages And Limitations For Lab Experiments

Ethyl nicotinate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. Ethyl nicotinate is also stable under normal laboratory conditions and can be easily stored. However, there are also some limitations to the use of ethyl nicotinate in lab experiments. It is a relatively weak compound and may not be effective at high concentrations. Additionally, ethyl nicotinate may have some side effects, such as irritation and redness at the site of application.

Future Directions

There are several future directions for the research on ethyl nicotinate. One potential direction is the development of new drugs based on the structure of ethyl nicotinate. Another potential direction is the study of the mechanism of action of ethyl nicotinate in more detail. Additionally, the potential use of ethyl nicotinate in the treatment of various diseases should be further explored.
Conclusion:
In conclusion, ethyl nicotinate is an important compound in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and physiology. Ethyl nicotinate has been extensively studied for its potential therapeutic effects, and its mechanism of action is still being explored. Ethyl nicotinate has several advantages for lab experiments, but there are also some limitations to its use. Further research on ethyl nicotinate is needed to fully understand its potential applications in various fields.

Synthesis Methods

Ethyl nicotinate can be synthesized by the esterification of nicotinic acid with ethanol. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 80-100°C for several hours. The product is then purified by distillation or recrystallization.

Scientific Research Applications

Ethyl nicotinate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a model compound for studying the mechanism of action of various drugs and chemicals. Ethyl nicotinate has been shown to have anti-inflammatory, analgesic, and vasodilatory effects, making it a potential candidate for the treatment of various diseases such as arthritis, migraine, and cardiovascular diseases.

properties

CAS RN

10230-57-6

Product Name

Nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C10H15NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

ZXXBOEPDZSFYAJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)CC1C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C)C

Origin of Product

United States

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